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Compound of Interest

Compound Name: 4-Vinylpyridine

Cat. No.: B031050

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for 4-Vinylpyridine (C7H7N). It is intended for researchers,
scientists, and professionals in drug development who utilize spectroscopic techniques for
molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
compounds. Below are the 1H and 3C NMR data for 4-Vinylpyridine, which reveal detailed
information about its atomic arrangement.

1.1. *H NMR Spectroscopic Data

The *H NMR spectrum of 4-Vinylpyridine exhibits characteristic signals for both the vinyl
group and the pyridine ring protons. The data presented was obtained in Chloroform-d (CDCls).

[1]

Table 1: *H NMR Chemical Shifts and Coupling Constants for 4-Vinylpyridine
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i J_trans = 17.6, J_cis
H-a (Vinyl) 6.68 dd
=10.9
H-p__cis (Viny]) _— dd J gem=0.9,J cis=
-B_cis (Vin :
- Y 10.9
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H-B_trans (Vinyl) 6.10 dd
=17.6
H-2, H-6 (Pyridine
_ 8.55 d 6.0
Ring)
H-3, H-5 (Pyridine
7.25 d 6.0

Ring)

Note: dd = doublet of doublets, d = doublet. Chemical shifts and coupling constants are typical
values and may vary slightly depending on experimental conditions.

1.2. 13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the 4-
Vinylpyridine molecule.

Table 2: 13C NMR Chemical Shifts for 4-Vinylpyridine

Carbon Assignment Chemical Shift (8) [ppm]
C-4 (Pyridine Ring) 145.0
C-2, C-6 (Pyridine Ring) 150.0
C-3, C-5 (Pyridine Ring) 120.8
C-a (Vinyl) 135.5
C-B (Vinyl) 1215
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Note: These are typical chemical shift values and can be influenced by the solvent and
concentration.[2]

1.3. Experimental Protocol for NMR Spectroscopy
The following outlines a general procedure for acquiring NMR spectra of 4-Vinylpyridine.

o Sample Preparation: A solution of 4-Vinylpyridine is prepared by dissolving approximately
5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d
(CDCIs), within an NMR tube. A small amount of Tetramethylsilane (TMS) may be added as
an internal standard (6 = 0.00 ppm).

 Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, such as a
Bruker DPX-300 or a Varian CFT-20.[3][4] For *H NMR, a frequency of 300-400 MHz is
common, while for 3C NMR, a corresponding frequency of 75-100 MHz is used.[4][5]

o Data Acquisition:

o 'H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

o 13C NMR: A proton-decoupled pulse sequence is typically employed to simplify the
spectrum to single lines for each unique carbon. A larger number of scans is usually
required compared to *H NMR due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies corresponding to molecular
vibrations.

2.1. IR Spectroscopic Data

The IR spectrum of 4-Vinylpyridine shows characteristic absorption bands for the vinyl group
and the pyridine ring.

Table 3: Characteristic IR Absorption Bands for 4-Vinylpyridine
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Wavenumber (cm~?)

Vibration Type

Functional Group

3000-3100 C-H Stretch Aromatic & Vinyl
1637 C=C Stretch Vinyl

1598, 1557 C=C and C=N Ring Stretch Pyridine Ring
1414 C-H In-plane Bend Vinyl

993, 910 =C-H Out-of-plane Bend (Wag) Vinyl

830 C-H Out-of-plane Bend Pyridine Ring

Note: These values are typical and may show slight variations.[6][7][8]

2.2. Experimental Protocol for IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of 4-Vinylpyridine is as follows.

o Sample Preparation: For a liquid sample like 4-Vinylpyridine, the simplest method is to

place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates, creating a thin capillary film. Alternatively, a solution can be

prepared using a solvent like chloroform, and a drop cast onto a KBr crystal.[5]

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer, such as a Bruker VECTOR22 or a Perkin Elmer Spectrum 65.[5][8]

o Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first

collected. Then, the spectrum of the sample is recorded. The instrument software

automatically subtracts the background spectrum to produce the final IR spectrum of the

sample. The data is typically collected over a range of 4000 to 400 cm~1.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Vinylpyridine.
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Caption: Workflow for Spectroscopic Analysis of 4-Vinylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b031050?utm_src=pdf-body-img
https://www.benchchem.com/product/b031050?utm_src=pdf-body
https://www.benchchem.com/product/b031050?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

. Spectrabase.com [spectrabase.com]

. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nim.nih.gov]
. nopr.niscpr.res.in [nopr.niscpr.res.in]

. rsc.org [rsc.org]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
[e0] ~ (o)) )] EaN w N -

. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Vinylpyridine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://spectrabase.com/spectrum/67OXYkqCzXK
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/7502
https://nopr.niscpr.res.in/bitstream/123456789/21026/1/IJCA%2040A(5)%20483-490.pdf
https://www.rsc.org/suppdata/cc/c4/c4cc03113j/c4cc03113j1.pdf
https://www.researchgate.net/figure/R-spectra-a-poly-4-vinylpyridine-b-the-quaternary-salt-of-poly-4-vinylpyridine_fig1_368524602
https://www.researchgate.net/figure/FTIR-spectra-of-a-poly4-vinyl-pyridine-b-poly4VP-co-NVP-and-c_fig1_283783578
https://www.mdpi.com/2073-4360/14/21/4666
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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